molecular formula C5H6F3NO2 B8538292 3-Isoxazolemethanol, 4,5-dihydro-5-(trifluoromethyl)-

3-Isoxazolemethanol, 4,5-dihydro-5-(trifluoromethyl)-

Cat. No.: B8538292
M. Wt: 169.10 g/mol
InChI Key: ZCOHAKFEMKVOCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isoxazolemethanol, 4,5-dihydro-5-(trifluoromethyl)- is a useful research compound. Its molecular formula is C5H6F3NO2 and its molecular weight is 169.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Isoxazolemethanol, 4,5-dihydro-5-(trifluoromethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Isoxazolemethanol, 4,5-dihydro-5-(trifluoromethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H6F3NO2

Molecular Weight

169.10 g/mol

IUPAC Name

[5-(trifluoromethyl)-4,5-dihydro-1,2-oxazol-3-yl]methanol

InChI

InChI=1S/C5H6F3NO2/c6-5(7,8)4-1-3(2-10)9-11-4/h4,10H,1-2H2

InChI Key

ZCOHAKFEMKVOCX-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1CO)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 5-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylate (1.0 g, 4.74 mmol) in EtOH (10 ml) was slowly added at 0° C. sodium borohydride (197 mg, 5.21 mmol) and the suspension was stirred at 0° C. for 4 h. The suspension was treated with half saturated aqueous NH4Cl, stirring was continued for 10 minutes, the mixture was extracted with diethylether, the organic layers were dried and evaporated (70 mbar/40° C.) to give crude (5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl)methanol (803 mg) as a colorless oil which was used without further purification. MS: m/z=169 [M]+.
Name
ethyl 5-(trifluoromethyl)-4,5-dihydroisoxazole-3-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
197 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.